4-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid

Beschreibung

Eigenschaften

IUPAC Name |

4-fluoro-3-[3-(trifluoromethoxy)phenyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4O3/c15-12-5-4-9(13(19)20)7-11(12)8-2-1-3-10(6-8)21-14(16,17)18/h1-7H,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRSDOXGZEIXWNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=CC(=C2)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70691767 |

Source

|

| Record name | 6-Fluoro-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70691767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261831-44-0 |

Source

|

| Record name | 6-Fluoro-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70691767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid (CAS 1261831-44-0)

A Note to the Researcher: Extensive investigation for publicly available, in-depth technical data on 4-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid (CAS 1261831-44-0) has revealed a significant scarcity of specific scientific literature, including detailed synthesis protocols, biological activity studies, and established applications. While this compound is available from commercial suppliers, indicating its use in research and development, dedicated scholarly articles or patents detailing its synthesis, characterization, and use are not readily accessible.

This guide, therefore, adopts a broader, instructive approach tailored for the experienced researcher. Instead of presenting non-existent specific data, it will focus on the parent structures—fluorinated biphenyl carboxylic acids—to provide a robust framework for understanding and working with this molecule. We will extrapolate from well-established principles in medicinal chemistry and synthetic organic chemistry to offer expert insights and logical workflows.

Part 1: Deconstructing the Molecule: A Senior Application Scientist's Perspective

4-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid is a synthetically derived molecule with structural motifs that are highly pertinent in modern drug discovery. Let's dissect its key features to understand its potential utility.

-

The Biphenyl Core: The biphenyl scaffold provides a rigid, three-dimensional structure that is frequently employed to orient functional groups in specific vectors to interact with biological targets.

-

Fluorine Substitution: The fluorine atom at the 4-position of the benzoic acid ring is a strategic addition. Fluorine's high electronegativity can modulate the acidity of the carboxylic acid group, influence metabolic stability by blocking potential sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.

-

Trifluoromethoxy Group: The trifluoromethoxy (-OCF3) group on the second phenyl ring is a lipophilic hydrogen bond acceptor. This group is often used to increase a molecule's lipophilicity, thereby improving its ability to cross cellular membranes. It is also metabolically stable, contributing to a longer biological half-life.

-

Carboxylic Acid: This functional group is a versatile handle for forming amides, esters, and other derivatives. It can also act as a key interacting group with biological targets, often forming salt bridges or hydrogen bonds with amino acid residues in a protein's active site.

Part 2: Physicochemical and Structural Properties

While detailed experimental data is not available in the public domain, we can summarize the basic molecular properties.

| Property | Value | Source |

| CAS Number | 1261831-44-0 | N/A |

| Molecular Formula | C₁₄H₈F₄O₃ | N/A |

| Molecular Weight | 300.21 g/mol | N/A |

| Canonical SMILES | C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=C(C=C2)C(=O)O)F | N/A |

| InChI Key | Not Publicly Available | N/A |

Part 3: A Proposed Synthetic Strategy: The Suzuki-Miyaura Coupling

Given the biphenyl structure of the target molecule, the most logical and widely used synthetic approach would be the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is renowned for its efficiency and tolerance of a wide range of functional groups.

Conceptual Workflow

The following diagram illustrates a plausible synthetic route.

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of the target compound.

Step-by-Step Protocol (Hypothetical)

This protocol is a generalized procedure based on established methods for Suzuki-Miyaura couplings and should be optimized for this specific reaction.

-

Reaction Setup: To a flame-dried round-bottom flask, add 4-fluoro-3-bromobenzoic acid (1.0 eq), (3-trifluoromethoxyphenyl)boronic acid (1.1-1.5 eq), and a suitable base such as potassium carbonate (2.0-3.0 eq).

-

Catalyst Addition: Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.01-0.05 eq).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v) or dioxane and water.

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and acidify with an aqueous acid (e.g., 1M HCl) to protonate the carboxylic acid. Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 4-fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid.

Part 4: Potential Applications in Drug Discovery: An Expert's Forward Look

While no specific biological targets for this compound have been publicly disclosed, its structure suggests potential applications in several therapeutic areas. The fluorinated biphenyl carboxylic acid motif is present in a number of biologically active molecules.

Potential Signaling Pathway Interactions

The structural features of this molecule make it a candidate for interacting with pathways involved in inflammation, oncology, and metabolic diseases. For instance, many inhibitors of enzymes such as kinases and proteases utilize similar biphenyl scaffolds to achieve high binding affinity.

Caption: Potential therapeutic applications based on structural motifs.

Part 5: Conclusion and Future Directions

4-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid represents a molecule of interest for medicinal chemists and drug discovery professionals due to its strategic incorporation of fluorine and a trifluoromethoxy group on a biphenyl scaffold. While specific data on this compound is lacking in the public domain, this guide provides a framework for its synthesis and potential applications based on established chemical principles.

Further research is needed to elucidate the specific biological activities and potential therapeutic uses of this compound. Researchers working with this molecule are encouraged to publish their findings to contribute to the collective scientific knowledge.

References

As there is no specific literature for the topic compound, a reference list cannot be generated. The synthetic protocols and conceptual discussions are based on well-established, general principles of organic and medicinal chemistry.

Physicochemical properties of 4-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid

An In-Depth Technical Guide to 4-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 4-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid. This molecule is a sophisticated building block of significant interest in medicinal chemistry and materials science, primarily due to its strategically positioned fluoro, trifluoromethoxy, and carboxylic acid functional groups. Fluorinated organic molecules are indispensable in modern drug discovery for their ability to modulate metabolic stability, binding affinity, and lipophilicity.[1] This document offers field-proven insights and detailed experimental protocols to enable researchers to effectively utilize and characterize this compound.

Molecular Identity and Core Properties

4-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid is a biaryl carboxylic acid. The presence of both a fluorine atom and a trifluoromethoxy group provides a distinct electronic and steric profile, making it a valuable intermediate for creating advanced pharmaceutical ingredients (APIs) and other high-performance materials.[1][2]

Spectroscopic Profile (Anticipated)

-

¹H NMR: The spectrum would be complex, showing distinct aromatic regions. Protons on the benzoic acid ring will be influenced by the fluorine, carboxylic acid, and the biaryl linkage, likely appearing as doublets and doublets of doublets. Protons on the trifluoromethoxyphenyl ring will show characteristic splitting patterns based on their position relative to the trifluoromethoxy group. The carboxylic acid proton will appear as a broad singlet far downfield (>10 ppm), though its presence can be confirmed by D₂O exchange.

-

¹³C NMR: The spectrum will show 14 distinct carbon signals. The carboxyl carbon will be downfield (~165-170 ppm). Carbons bonded to fluorine will show large C-F coupling constants. The trifluoromethoxy carbon will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: Two distinct signals are expected. One for the single fluorine atom on the benzoic acid ring and another for the -OCF₃ group, which will appear as a singlet.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), strong C-F stretches (~1100-1300 cm⁻¹), and characteristic C=C stretches from the aromatic rings (~1450-1600 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 300.21. High-resolution mass spectrometry would confirm the elemental composition of C₁₄H₈F₄O₃.

Experimental Protocols for Property Determination

To ensure data integrity, all experimental measurements must be conducted with calibrated instruments and appropriate controls.

Protocol: Determination of Aqueous Solubility

The thermodynamic "shake-flask" method is the gold standard for solubility measurement. It ensures that a true equilibrium is reached between the solid-state compound and the solvent.

Methodology:

-

Preparation: Add an excess amount of 4-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid (e.g., 5-10 mg) to a series of vials containing a known volume (e.g., 2 mL) of buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4). Using a buffer is critical as the solubility of an ionizable compound is pH-dependent.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for at least 24-48 hours. This extended time is crucial to ensure equilibrium is fully established.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solid.

-

Sampling: Carefully remove an aliquot from the clear supernatant.

-

Quantification: Dilute the aliquot with a suitable solvent (e.g., acetonitrile or methanol) and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve must be prepared to ensure accurate quantification. [3]

Protocol: Determination of pKa by Potentiometric Titration

Potentiometric titration is a high-precision technique for determining the pKa of ionizable compounds. [4]It involves monitoring pH changes as a titrant is added to the sample solution. [5] Methodology:

-

Instrument Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements across the titration range. [6]2. Sample Preparation: Accurately weigh a small amount of the compound and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if aqueous solubility is low. Dilute with water to a known final volume and concentration (e.g., 1 mM). The final co-solvent percentage should be kept low (<10%) to minimize its effect on the pKa.

-

Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Purge the solution with an inert gas (e.g., nitrogen or argon) to remove dissolved CO₂, which can interfere with the measurement of a carboxylic acid's pKa. [6]4. Titration: Begin the titration by adding small, precise increments of a standardized basic titrant (e.g., 0.1 M NaOH) to the acidic sample solution. Record the pH value after each addition, ensuring the reading is stable.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve. [5]This is the point on the curve where half of the carboxylic acid has been neutralized. For robust data, perform the titration in triplicate. [6]

Applications in Research and Development

4-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid is not an end-product but a strategic building block. Its utility stems from the combined properties of its functional groups:

-

Carboxylic Acid: Provides a reactive handle for forming amides, esters, and other derivatives, which is fundamental for attaching the molecule to larger scaffolds or pharmacophores. [7]* Fluorine Substituents: The fluorine atom on the benzoic acid ring and the trifluoromethoxy group are critical for modulating the electronic properties and metabolic stability of derivative compounds. Introducing fluorine can block sites of metabolic oxidation, increase binding affinity through favorable electronic interactions, and tune lipophilicity to improve pharmacokinetic profiles. [1] This compound is therefore highly relevant for structure-activity relationship (SAR) studies in drug discovery programs targeting a wide range of diseases.

Safety and Handling

As with any laboratory chemical, 4-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Refer to the specific Safety Data Sheet (SDS) provided by the supplier for detailed hazard information.

References

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

-

Wikipedia. Ullmann condensation. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Grokipedia. Ullmann condensation. [Link]

-

ChemWhat. 4-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid CAS#: 1261831-44-0. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Slideshare. Ullmann reaction. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Organic Chemistry Portal. Ullmann Reaction. [Link]

-

BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

-

SynArchive. Ullmann Condensation. [Link]

-

Course Hero. 1441 H. [Link]

-

Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Mol-Instincts. Synthesis of (a) 4-[N-(4-Fluoro-3-trifluoromethylphenyl)sulfamoyl]-benzoic acid. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

PubChem. 4-Fluoro-3-methoxybenzoic acid. [Link]

-

University of Massachusetts Boston. Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Autechaux. The Role of Fluorinated Benzoic Acids in Drug Discovery. [Link]

-

University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Lifescience Global. Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by Potentiometric, Conductometric and 1H and 13C NMR Studies. [Link]

-

University of North Georgia. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

MySkinRecipes. 4-Fluoro-3-(trifluoromethoxy)benzoic acid. [Link]

-

Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

ResearchGate. (PDF) Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. [Link]

-

Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

-

ResearchGate. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

-

ResearchGate. (PDF) 4-Fluoro-3-phenoxybenzoic acid. [Link]

-

PubChem. 4-(Trifluoromethyl)benzoic acid. [Link]

-

PubChem. 3-Fluoro-5-(trifluoromethyl)benzoic acid. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 4-Fluoro-3-(trifluoromethoxy)benzoic acid [myskinrecipes.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 5. web.williams.edu [web.williams.edu]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. ossila.com [ossila.com]

An In-depth Technical Guide to 4-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, fluorinated organic molecules have garnered significant attention due to their unique physicochemical properties. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence lipophilicity, metabolic stability, and binding affinity, making these compounds highly valuable in the design of novel therapeutic agents and functional materials. This guide provides a comprehensive technical overview of 4-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid, a biphenyl derivative featuring both fluorine and trifluoromethoxy substituents. We will delve into its chemical structure, a plausible and detailed synthetic route, its expected analytical and spectroscopic properties, and its potential applications in drug discovery, particularly in the realm of kinase inhibition.

Chemical Structure and Nomenclature

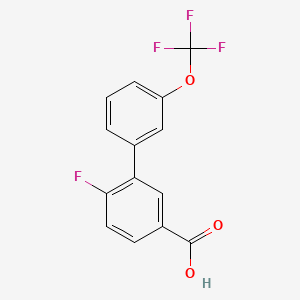

The precise arrangement of atoms and functional groups within a molecule dictates its properties and reactivity. For the compound of interest, a clear understanding of its structure and formal naming conventions is paramount.

Chemical Structure:

The molecule consists of a biphenyl core, where two phenyl rings are directly linked. One phenyl ring is substituted with a fluorine atom at the 4-position and a carboxylic acid group at the 1-position. The second phenyl ring, attached at the 3-position of the first ring, bears a trifluoromethoxy group at its 3-position.

IUPAC Name:

The formal IUPAC name for this compound is 6-fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid .[1]

Molecular Formula: C₁₄H₈F₄O₃[2]

Molecular Weight: 300.21 g/mol [2]

CAS Number: 1261831-44-0[2]

Synthesis of 4-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid

The construction of the biaryl scaffold is most effectively achieved through a palladium-catalyzed cross-coupling reaction, with the Suzuki-Miyaura reaction being a prominent and versatile method. This approach offers high functional group tolerance and generally proceeds with high yields.

A logical synthetic strategy involves the coupling of a suitably halogenated benzoic acid derivative with a corresponding boronic acid or boronate ester. In this case, the reaction would be between a 4-fluoro-3-halobenzoic acid and (3-(trifluoromethoxy)phenyl)boronic acid.

Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The proposed synthesis is a Suzuki-Miyaura cross-coupling reaction between 4-fluoro-3-iodobenzoic acid and (3-(trifluoromethoxy)phenyl)boronic acid. The choice of an iodo-substituted benzoic acid is deliberate, as the carbon-iodine bond is more reactive towards oxidative addition to the palladium(0) catalyst compared to carbon-bromine or carbon-chlorine bonds, often leading to milder reaction conditions and higher yields.

Caption: Proposed Suzuki-Miyaura cross-coupling synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies. Optimization of reaction conditions may be necessary to achieve the highest possible yield.

Materials:

-

4-Fluoro-3-iodobenzoic acid (1.0 eq)

-

(3-(Trifluoromethoxy)phenyl)boronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium carbonate (K₂CO₃) (3.0 eq)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

1 M Hydrochloric acid

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and heat source

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry round-bottom flask, add 4-fluoro-3-iodobenzoic acid (1.0 eq), (3-(trifluoromethoxy)phenyl)boronic acid (1.2 eq), potassium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio via syringe. The solvent volume should be sufficient to ensure good stirring.

-

Reaction: Heat the mixture to 90 °C with vigorous stirring under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Carefully acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to protonate the carboxylic acid, facilitating its extraction into the organic layer.

-

Separate the layers and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 4-fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and predicted spectroscopic data for 4-fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid. The spectroscopic data are predicted based on the analysis of its structure and comparison with similar compounds.

| Property | Value |

| Molecular Formula | C₁₄H₈F₄O₃ |

| Molecular Weight | 300.21 g/mol |

| Appearance | Expected to be a white to off-white solid |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and methanol. |

| ¹H NMR (400 MHz, DMSO-d₆) | Predicted δ (ppm): 13.5 (s, 1H, COOH), 8.0-7.8 (m, 2H, Ar-H), 7.6-7.4 (m, 4H, Ar-H), 7.3-7.2 (m, 1H, Ar-H) |

| ¹³C NMR (100 MHz, DMSO-d₆) | Predicted δ (ppm): 166.5 (C=O), 162.0 (d, J=250 Hz, C-F), 149.0 (q, J=1.5 Hz, C-OCF₃), 142.0, 135.0, 132.0, 131.0, 128.0, 125.0, 122.0, 120.0 (q, J=257 Hz, OCF₃), 118.0, 117.0 (d, J=22 Hz, C-C-F) |

| ¹⁹F NMR (376 MHz, DMSO-d₆) | Predicted δ (ppm): -57.0 (s, 3F, OCF₃), -115.0 (m, 1F, Ar-F) |

| IR (KBr, cm⁻¹) | Predicted peaks: 3300-2500 (broad, O-H stretch of carboxylic acid), 1700 (C=O stretch), 1600, 1480 (C=C aromatic stretch), 1250-1100 (C-F and C-O stretches) |

| Mass Spectrometry (EI) | Predicted m/z: 300 (M⁺), fragments corresponding to loss of -OH, -COOH, and other characteristic cleavages. |

Potential Applications in Drug Discovery

The unique structural features of 4-fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid, namely the biphenyl scaffold, the fluorine atom, and the trifluoromethoxy group, make it an attractive building block in medicinal chemistry.

Role as a Kinase Inhibitor Scaffold

Many kinase inhibitors feature a biaryl core structure, which can effectively occupy the ATP-binding pocket of the enzyme. The substitution pattern on the phenyl rings is crucial for achieving potency and selectivity. The fluorine and trifluoromethoxy groups can significantly impact the electronic properties and conformation of the molecule, potentially leading to enhanced interactions with the target kinase. The trifluoromethoxy group, in particular, is a lipophilic electron-withdrawing group that can improve metabolic stability and cell permeability.

Derivatives of this benzoic acid could be synthesized to target various kinases implicated in diseases such as cancer and inflammatory disorders. The carboxylic acid moiety serves as a convenient handle for further chemical modifications, such as amide bond formation, to introduce additional pharmacophoric features and modulate the compound's overall properties.

General Importance of Fluorinated Aromatics in Pharmaceuticals

The incorporation of fluorine into drug candidates is a well-established strategy to enhance their pharmacological profiles.[3] Fluorine substitution can:

-

Increase Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, leading to a longer half-life of the drug.

-

Enhance Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with the target protein.

-

Improve Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

The presence of both a fluorine atom and a trifluoromethoxy group in 4-fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid makes it a particularly interesting starting point for the development of new drugs with potentially improved pharmacokinetic and pharmacodynamic properties.

Conclusion

4-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid is a structurally interesting fluorinated biphenyl carboxylic acid with significant potential as a building block in drug discovery and materials science. Its synthesis can be reliably achieved through the Suzuki-Miyaura cross-coupling reaction. The presence of the fluorine and trifluoromethoxy substituents is expected to confer advantageous properties, making its derivatives promising candidates for various applications, particularly in the development of novel kinase inhibitors. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

- The Role of Fluorinated Benzoic Acids in Drug Discovery. (URL: Available upon request)

- Supporting Information for a relevant scientific public

-

An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Quick Company. (URL: [Link])

-

6-Trifluoromethyl Pyridoxine: Novel 19F-NMR pH Indicator for In Vivo Detection. PMC. (URL: [Link])

-

Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. Beilstein Journals. (URL: [Link])

-

The Crucial Role of 4-Fluoro-2-(trifluoromethyl)benzoic Acid in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

-

4-(Trifluoromethoxy)benzoic acid. NIST WebBook. (URL: [Link])

- Supporting Information for a relevant scientific public

- METHOD FOR PREPARATION OF 6-TRIFLUOROMETHYLPYRIDINE-3-CARBOXYLIC ACID DERIVATIVES FROM TRIFLUOROACETYLACETIC ACID.

-

Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. PMC. (URL: [Link])

-

4-(Trifluoromethoxy)benzoic acid. NIST WebBook. (URL: [Link])

- Method for preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives from 4,4,4-trifluoro-3-aminobutanoates.

-

The multi-kinase inhibitor CG-806 exerts anti-cancer activity against acute myeloid leukemia by co-targeting FLT3, BTK, and aurora kinases. PubMed. (URL: [Link])

-

Suzuki-Miyaura coupling of iodobenzene and phenylboronic acid over different catalysts. ResearchGate. (URL: [Link])

-

Synthesis of N-trifluoromethyl amides from carboxylic acids. PMC. (URL: [Link])

-

Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. SciSpace. (URL: [Link])

-

2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers. PubMed. (URL: [Link])

-

Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ChemRxiv. (URL: [Link])

-

4-Fluoro-3-phenoxybenzoic acid. ResearchGate. (URL: [Link])

- Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. (URL: Available upon request)

-

Discovery of ( E)- N1-(3-Fluorophenyl)- N3-(3-(2-(pyridin-2-yl)vinyl)- 1 H-indazol-6-yl)malonamide (CHMFL-KIT-033) as a Novel c-KIT T670I Mutant Selective Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs). PubMed. (URL: [Link])

-

3-({[3,5-Difluoro-3'-(trifluoromethoxy)biphenyl-4-YL]amino}carbonyl)thiophene-2-carboxylic acid. PubChem. (URL: [Link])

-

SYK inhibitor. Boehringer Ingelheim. (URL: [Link])

Sources

Spectral data for 4-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid (NMR, MS, IR)

An In-depth Technical Guide to the Spectral Analysis of 4-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectral data for 4-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid, a compound of significant interest in medicinal chemistry and materials science. Given the absence of a complete, publicly available experimental dataset, this document synthesizes predicted spectral data with foundational scientific principles to offer an in-depth characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide is intended for researchers, scientists, and drug development professionals, offering not only data but also the causal reasoning behind the spectral features and the experimental methodologies to obtain them.

Introduction: The Structural Significance of 4-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic Acid

4-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid is a polysubstituted aromatic carboxylic acid. Its structure is characterized by a benzoic acid core, further functionalized with a fluorine atom and a trifluoromethoxy-substituted phenyl ring. The presence of multiple fluorine-containing moieties, specifically the fluoro and trifluoromethoxy groups, imparts unique electronic properties and metabolic stability, making it a valuable scaffold in drug discovery. Fluorinated benzoic acids are also utilized as chemical tracers in various industrial applications.[1] A thorough spectroscopic characterization is paramount for unequivocal identification, purity assessment, and understanding its chemical behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation :

-

For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

-

Data Acquisition :

-

Acquire spectra on a 400 MHz (or higher) spectrometer.

-

For ¹H NMR, typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled experiment is standard to obtain singlets for each carbon. A longer relaxation delay (5-10 seconds) may be needed for quaternary carbons.

-

For ¹⁹F NMR, a dedicated fluorine probe or a broadband probe is used. Chemical shifts are referenced to an external standard like CFCl₃ (0 ppm) or an internal standard like hexafluorobenzene (-164.9 ppm).[2]

-

Predicted ¹H NMR Spectral Data

Solvent: DMSO-d₆

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.5 | broad singlet | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and its signal is often broad.[3] |

| ~8.1-8.2 | doublet of doublets | 1H | H-6 | This proton is ortho to the electron-withdrawing carboxylic acid group and shows coupling to H-5 and H-2. |

| ~7.8-7.9 | multiplet | 1H | H-2 | This proton is ortho to the carboxylic acid and meta to the fluorine, showing complex coupling. |

| ~7.6-7.7 | multiplet | 3H | H-2', H-4', H-6' | Protons on the trifluoromethoxy-substituted ring. Their chemical shifts are influenced by the -OCF₃ group. |

| ~7.5 | triplet | 1H | H-5 | This proton is ortho to the fluorine atom, leading to a downfield shift and coupling with neighboring protons. |

Predicted ¹³C NMR Spectral Data

Solvent: DMSO-d₆

| Chemical Shift (ppm) | Assignment | Rationale |

| ~166 | -COOH | The carbonyl carbon of the carboxylic acid is significantly deshielded.[3] |

| ~160 (doublet, ¹JCF ≈ 250 Hz) | C-4 | The carbon directly attached to fluorine shows a large one-bond coupling constant. |

| ~149 (quartet, ²JCF ≈ 1.5 Hz) | C-3' | The carbon of the trifluoromethoxy group is coupled to the three fluorine atoms. |

| ~140 | C-1' | Quaternary carbon of the second aromatic ring. |

| ~133 | C-1 | Quaternary carbon attached to the carboxylic acid. |

| ~131 | C-6 | |

| ~130 | C-5' | |

| ~125 | C-2 | |

| ~121 (quartet, ¹JCF ≈ 257 Hz) | -OCF₃ | The carbon of the trifluoromethoxy group shows a very large one-bond coupling to the fluorine atoms.[4] |

| ~120 | C-2' & C-6' | |

| ~118 (doublet, ²JCF ≈ 22 Hz) | C-5 | The carbon ortho to the fluorine shows a two-bond coupling. |

| ~116 | C-4' | |

| ~115 | C-3 | Quaternary carbon. |

Predicted ¹⁹F NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment | Rationale |

| ~ -58 | singlet | -OCF₃ | The chemical shift of the trifluoromethoxy group is sensitive to its electronic environment.[5] |

| ~ -115 | multiplet | Ar-F | The fluorine attached to the benzoic acid ring will show coupling to the ortho protons. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction : The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC). For a non-volatile compound like this, LC-MS is preferable.

-

Ionization : Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely show a prominent [M-H]⁻ ion in negative mode or [M+H]⁺ in positive mode. Electron Ionization (EI) would lead to more extensive fragmentation.

-

Mass Analysis : A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended to determine the accurate mass and elemental composition.

Predicted Mass Spectral Data

-

Molecular Formula : C₁₄H₈F₄O₃

-

Molecular Weight : 312.21 g/mol

-

Predicted [M-H]⁻ (ESI Negative Mode) : m/z 311.03

Predicted Fragmentation Pattern (EI): Aromatic carboxylic acids typically show a prominent molecular ion peak.[6][7] Key fragmentation pathways would involve the loss of small neutral molecules or radicals from the carboxylic acid group.[6][7]

| m/z | Proposed Fragment | Rationale |

| 312 | [M]⁺ | Molecular ion peak. |

| 295 | [M - OH]⁺ | Loss of a hydroxyl radical is a common fragmentation for carboxylic acids.[7] |

| 267 | [M - COOH]⁺ | Loss of the entire carboxylic acid group as a radical. |

| 267 | [M - H₂O - CO]⁺ | Subsequent loss of carbon monoxide from the [M - H₂O]⁺ ion. |

Visualization of Proposed Fragmentation

Caption: Proposed EI-MS fragmentation of the target molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation :

-

KBr Pellet : Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal and apply pressure.[8] This is often a simpler and faster method.

-

-

Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty accessory should be recorded first.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid | The broadness is due to hydrogen bonding.[9] |

| ~1700 | C=O stretch | Carboxylic Acid | Conjugation with the aromatic ring can lower this frequency slightly compared to aliphatic carboxylic acids.[10] |

| 1600-1450 | C=C stretch | Aromatic Ring | Multiple bands are expected in this region. |

| ~1300 | C-O stretch | Carboxylic Acid | Coupled with O-H bending. |

| 1250-1000 | C-F and C-O-C stretches | Ar-F, Ar-O-CF₃ | These regions will contain complex vibrations from the C-F and ether linkages. |

| ~920 (broad) | O-H bend | Carboxylic Acid | Out-of-plane bend, characteristic of a hydrogen-bonded dimer. |

Visualization of the Molecular Structure

Caption: Structure of 4-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid.

Conclusion

The comprehensive spectral analysis of 4-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid, though based on predicted data, provides a robust framework for its characterization. The ¹H, ¹³C, and ¹⁹F NMR spectra are expected to provide a detailed map of the molecular skeleton, while mass spectrometry confirms the molecular weight and offers insight into its stability and fragmentation. Infrared spectroscopy confirms the presence of key functional groups. This guide serves as a foundational reference for researchers, enabling confident identification and further investigation of this and structurally related compounds in the fields of drug development and materials science.

References

- JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids.

- YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE.

- NIH. (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins.

- Whitman People. (n.d.). GCMS Section 6.12.

- Semantic Scholar. (1985). NMR Spectra of Benzenes Containing Trifluoromethyl Groups.

- Benchchem. (n.d.). Spectroscopic Characterization of 4-Fluoro-3-hydroxybenzoic Acid: A Technical Guide.

- PubMed. (2022). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review.

- ScholarWorks @ UTRGV. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation.

- ScholarWorks @ UTRGV. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids I: Microwave spectroscopic and theoretical.

- Benchchem. (n.d.). Analytical methods to distinguish between fluorinated benzoic acid isomers.

- PubMed. (2002). Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology.

- UArizona Department of Chemistry and Biochemistry. (n.d.). Mass Spectrometry - Examples. Retrieved from UArizona Department of Chemistry and Biochemistry.

- Royal Society of Chemistry. (n.d.). Supporting Information.

- Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid C7H6O2 C6H5COOH.

- NIH. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.

- Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids.

Sources

- 1. Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 3. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 4. NMR Spectra of Benzenes Containing Trifluoromethyl Groups | Semantic Scholar [semanticscholar.org]

- 5. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. GCMS Section 6.12 [people.whitman.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. spectroscopyonline.com [spectroscopyonline.com]

Unveiling the Therapeutic Landscape of 4-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid: A Technical Guide to Target Identification and Validation

Abstract

In the landscape of modern drug discovery, the precise identification of molecular targets is paramount for the development of novel therapeutics with high efficacy and minimal off-target effects. This technical guide provides an in-depth exploration of the potential biological targets of 4-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid, a compound of significant interest due to its unique structural motifs. While direct biological data for this specific molecule is nascent, a comprehensive analysis of its structural analogs provides a fertile ground for hypothesizing and systematically investigating its mechanism of action. This document outlines a multi-pronged strategy, combining computational prediction with robust experimental validation, to elucidate the protein interactions of this compound. We present detailed protocols for target identification, ranging from broad, unbiased screening approaches to focused assays on prioritized target classes, including transthyretin, sulfotransferases, and enzymes of the fatty acid biosynthesis pathway. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing the frontiers of medicinal chemistry and pharmacology.

Introduction: The Imperative of Target Deconvolution

The journey of a small molecule from a chemical entity to a therapeutic agent is contingent on a thorough understanding of its biological interactions. The process of identifying the specific molecular target(s) of a compound, often termed target deconvolution, is a critical inflection point in drug discovery. It not only illuminates the mechanism of action but also enables rational optimization of lead compounds and predicts potential toxicities.

4-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid possesses two key pharmacophores: a fluorinated benzoic acid and a trifluoromethoxyphenyl group. The incorporation of fluorine and trifluoromethoxy moieties is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] Given the limited direct research on this specific compound, a logical and efficient path to uncovering its biological function lies in a systematic investigation of targets associated with its structural analogs.

This guide presents a strategic workflow for the comprehensive identification and validation of the biological targets of 4-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid. Our approach is two-fold: first, we hypothesize potential target classes based on the known activities of structurally related compounds. Second, we provide a detailed roadmap of experimental and computational methodologies to test these hypotheses and to discover novel targets.

Hypothesized Target Classes Based on Structural Analogy

An analysis of compounds sharing structural similarity with 4-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid points toward several compelling protein families as potential targets.

Transthyretin (TTR): A Target for Amyloidosis

Derivatives of 4-Fluoro-3-hydroxybenzoic acid are known to be key intermediates in the synthesis of Acoramidis, a potent stabilizer of the transthyretin (TTR) tetramer.[2][] TTR is a transport protein in the blood, and its dissociation into monomers can lead to the formation of amyloid fibrils, causing transthyretin amyloidosis (ATTR), a progressive and often fatal disease.[4] The structural resemblance suggests that 4-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid may also bind to and stabilize the TTR tetramer.

Sulfotransferases (SULTs): Modulators of Metabolism and Signaling

The core structure of our compound of interest is related to molecules that can interact with sulfotransferases. For instance, derivatives of 4-Fluoro-3-hydroxybenzoic acid have been investigated as inhibitors of β-arylsulfotransferase IV (SULT1A1).[5][6] Sulfotransferases are a family of enzymes that catalyze the transfer of a sulfonate group to a wide range of substrates, playing a crucial role in the metabolism of drugs, xenobiotics, and endogenous compounds.[7] Inhibition of these enzymes can significantly alter the biological activity and clearance of various molecules.

Fatty Acid Biosynthesis Enzymes: A Potential Antimicrobial Target

Pyrazole derivatives containing a trifluoromethylphenyl moiety have demonstrated potent antibacterial activity by inhibiting the fatty acid biosynthesis (FAS) pathway.[8][9] The FAS-II system in bacteria is essential for their survival and is structurally distinct from the human FAS-I system, making it an attractive target for antimicrobial drug development.[10] The presence of the trifluoromethoxyphenyl group in our compound of interest warrants an investigation into its potential to inhibit key enzymes in the bacterial FAS-II pathway.

A Strategic Workflow for Target Identification

A robust target identification strategy should be multi-layered, beginning with broad, unbiased approaches and progressively narrowing down to specific, hypothesis-driven validation.

Diagram 1: Overall Target Identification Workflow

Caption: A multi-phase workflow for target identification.

In Silico Target Prediction: The First Line of Inquiry

Computational approaches, or in silico target fishing, offer a rapid and cost-effective means to generate initial hypotheses about a compound's biological targets.[11] These methods leverage the vast amount of publicly available biological and chemical data to predict potential protein-ligand interactions.

Methodologies

-

Reverse Docking: This technique involves docking the small molecule of interest against a large library of protein structures to identify potential binding partners. Web servers like idTarget can be utilized for this purpose.[11]

-

Pharmacophore-Based Screening: This method uses the 3D arrangement of chemical features of the query molecule to search for proteins with complementary binding sites.

-

Chemogenomic Approaches: These methods use machine learning algorithms trained on known drug-target interactions to predict new ones based on both chemical and genomic information.[12]

Step-by-Step Protocol for Reverse Docking

-

Ligand Preparation:

-

Draw the 2D structure of 4-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid using chemical drawing software.

-

Convert the 2D structure to a 3D conformation and perform energy minimization using a suitable force field (e.g., MMFF94).[13]

-

-

Target Database Selection:

-

Choose a comprehensive database of protein structures, such as the Protein Data Bank (PDB).

-

-

Docking Simulation:

-

Utilize a reverse docking platform or software (e.g., idTarget, TarFisDock) to dock the prepared ligand against the selected protein database.[11]

-

-

Scoring and Ranking:

-

Analyze the docking scores and rank the potential targets based on their predicted binding affinities.

-

-

Hit Prioritization:

-

Filter the ranked list of potential targets based on biological relevance and druggability. Cross-reference with literature on related compounds to prioritize the most promising candidates for experimental validation.

-

Unbiased Experimental Approaches for Target Discovery

While in silico methods are powerful for hypothesis generation, experimental approaches are essential for the unbiased discovery of direct binding partners in a biological context.

Affinity Chromatography-Mass Spectrometry (AC-MS)

AC-MS is a powerful technique for identifying proteins that directly bind to a small molecule.[14][15] The compound of interest is immobilized on a solid support and used as "bait" to capture its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry.

Diagram 2: Affinity Chromatography-Mass Spectrometry Workflow

Caption: Workflow for AC-MS based target identification.

Thermal Proteome Profiling (TPP)

TPP is a method that identifies drug targets by observing changes in the thermal stability of proteins upon ligand binding.[16] Drug binding typically stabilizes a protein, leading to a higher melting temperature. This can be detected on a proteome-wide scale using mass spectrometry.

Broad-Spectrum Phenotypic and Target-Class Screening

To cast a wider net, it is prudent to screen the compound against large panels of well-characterized protein families that are common drug targets.

-

Kinome Profiling: The human kinome consists of over 500 protein kinases, which are critical regulators of cellular processes and frequent targets of disease.[17] Screening services from companies like Pharmaron and Reaction Biology offer panels to assess the inhibitory activity of a compound against a large number of kinases.[8][9]

-

GPCR Screening: G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant portion of approved drugs.[18] Companies like Creative Bioarray provide screening services against a wide range of GPCRs.[19]

-

Nuclear Receptor Screening: Nuclear receptors are ligand-activated transcription factors that regulate gene expression and are implicated in a variety of diseases.[5] Screening services are available to assess the agonist or antagonist activity of a compound on a panel of nuclear receptors.[9][20]

Hypothesis-Driven Target Validation: Detailed Experimental Protocols

Based on the initial hypotheses, focused biochemical and cellular assays are crucial for validating the interaction of 4-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid with its putative targets.

Transthyretin (TTR) Stabilization Assays

Objective: To determine if the compound can stabilize the TTR tetramer and prevent its dissociation.

Methodology: A commonly used method is the subunit exchange assay, which measures the rate of TTR tetramer dissociation under physiological conditions.[21]

Step-by-Step Protocol:

-

Reagents: Pooled human plasma containing wild-type TTR, 4-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid stock solution in DMSO.

-

Incubation: Incubate plasma samples with varying concentrations of the test compound (e.g., 1, 5, 10, 20, 30 µM) and a DMSO vehicle control.

-

Subunit Exchange: Initiate subunit exchange by adding a labeled, non-native TTR variant.

-

Quantification: After a set incubation period, quantify the extent of subunit exchange using non-denaturing gel electrophoresis followed by Western blotting.

-

Analysis: A reduction in the rate of subunit exchange in the presence of the compound indicates tetramer stabilization.

Table 1: Representative Data for TTR Stabilization Assay

| Compound | Concentration (µM) | % TTR Stabilization (relative to control) |

| Vehicle (DMSO) | - | 0% |

| Test Compound | 1 | Data |

| 5 | Data | |

| 10 | Data | |

| 20 | Data | |

| 30 | Data | |

| Tafamidis (Positive Control) | 10 | Data |

Sulfotransferase (SULT) Inhibition Assays

Objective: To measure the inhibitory potency of the compound against specific SULT isoforms, particularly SULT1A1.

Methodology: A common method involves a fluorescence-based assay using a model substrate.[7][22]

Step-by-Step Protocol:

-

Reagents: Recombinant human SULT1A1, p-nitrophenol (PNP) as the substrate, 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfonate donor, and the test compound.

-

Reaction Setup: In a 96-well plate, combine the enzyme, substrate, cofactor, and varying concentrations of the test compound.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time.

-

Detection: Stop the reaction and measure the amount of sulfonated product formed, often using a fluorescent probe or by HPLC.

-

Analysis: Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity.

Diagram 3: SULT1A1 Inhibition and Downstream Effects

Caption: Potential impact of SULT1A1 inhibition.

Fatty Acid Biosynthesis (FAS) Inhibition Assays

Objective: To determine if the compound inhibits bacterial growth and key enzymes in the FAS-II pathway.

Methodology: A whole-cell growth inhibition assay followed by enzymatic assays with purified FAS enzymes.[10][23]

Step-by-Step Protocol:

-

Bacterial Growth Inhibition (MIC determination):

-

Culture a relevant bacterial strain (e.g., Staphylococcus aureus) in the presence of serial dilutions of the test compound.

-

Determine the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth.

-

-

Enzymatic Assays:

-

Purify key enzymes from the bacterial FAS-II pathway (e.g., FabI, FabF).

-

Perform enzymatic assays in the presence of varying concentrations of the test compound to determine IC50 values. These assays typically measure the consumption of a substrate or the formation of a product, often spectrophotometrically.[23]

-

Conclusion: A Roadmap to Unlocking Therapeutic Potential

The journey to elucidate the biological targets of 4-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid is a multi-faceted endeavor that requires a synergistic interplay of computational and experimental methodologies. This guide provides a comprehensive framework for this investigation, starting from hypothesis generation based on structural analogy and culminating in rigorous biochemical and cellular validation. By systematically exploring its potential interactions with transthyretin, sulfotransferases, fatty acid biosynthesis enzymes, and a broader landscape of kinases, GPCRs, and nuclear receptors, researchers can unlock the therapeutic potential of this promising molecule. The detailed protocols and strategic workflows presented herein are designed to empower scientists in their quest to translate chemical novelty into clinical reality.

References

-

Indigo Biosciences Nuclear Receptor - Assays. IIVS.org. Accessed January 16, 2026. [Link]

-

NHR In Vitro Assays & Profiling - Binding & Functional. Eurofins Discovery. Accessed January 16, 2026. [Link]

-

Kinome Profiling Service. MtoZ Biolabs. Accessed January 16, 2026. [Link]

-

Kinase Panel Profiling. Pharmaron. Accessed January 16, 2026. [Link]

-

Nuclear Receptor Assay Services. Reaction Biology. Accessed January 16, 2026. [Link]

-

The Role of Fluorinated Benzoic Acids in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Accessed January 16, 2026. [Link]

-

4-Fluoro-3-(trifluoromethoxy)benzoic acid. MySkinRecipes. Accessed January 16, 2026. [Link]

-

An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Quick Company. Accessed January 16, 2026. [Link]

-

High-throughput drug target discovery using a fully automated proteomics sample preparation platform. PMC - NIH. Accessed January 16, 2026. [Link]

-

Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. PubMed. Accessed January 16, 2026. [Link]

-

GPCR Screening Services. Creative Bioarray. Accessed January 16, 2026. [Link]

-

Target identification and mechanism of action in chemical biology and drug discovery. NIH. Accessed January 16, 2026. [Link]

-

Affinity Chromatography. Creative Biolabs. Accessed January 16, 2026. [Link]

-

High-throughput: Affinity purification mass spectrometry. EMBL-EBI. Accessed January 16, 2026. [Link]

-

Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Publications. Accessed January 16, 2026. [Link]

-

Advances in G Protein-Coupled Receptor High-throughput Screening. PMC - NIH. Accessed January 16, 2026. [Link]

-

Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. BrJAC. Accessed January 16, 2026. [Link]

-

Tools for GPCR drug discovery. PMC - NIH. Accessed January 16, 2026. [Link]

- Inhibitors of fatty acid synthesis as antimicrobial agents.

-

Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC International. Accessed January 16, 2026. [Link]

-

Synergizing Experimental and Computational Methods for Structural Insights and Drug Discovery. Frontiers. Accessed January 16, 2026. [Link]

-

Quality over quantity: drug discovery automation in 2026. Drug Target Review. Accessed January 16, 2026. [Link]

-

A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. MDPI. Accessed January 16, 2026. [Link]

-

Identification of Inhibitors of Fungal Fatty Acid Biosynthesis. ACS Infectious Diseases. Accessed January 16, 2026. [Link]

-

Inhibition of human phenol and estrogen sulfotransferase by certain non-steroidal anti-inflammatory agents. PMC - NIH. Accessed January 16, 2026. [Link]

-

Proteomic Signature of Fatty Acid Biosynthesis Inhibition Available for In Vivo Mechanism-of-Action Studies. PMC - NIH. Accessed January 16, 2026. [Link]

-

Known experimental techniques to identify drug targets. ResearchGate. Accessed January 16, 2026. [Link]

-

A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. PubMed. Accessed January 16, 2026. [Link]

-

Blinded potency comparison of transthyretin kinetic stabilizers by subunit exchange in human plasma. PubMed Central. Accessed January 16, 2026. [Link]

-

Reagents and conditions: (a) 4-Fluoro-3-nitrobenzoic acid,... ResearchGate. Accessed January 16, 2026. [Link]

-

Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Accessed January 16, 2026. [Link]

-

In Silico Docking Analysis to Identify Therapeutic Benzoic Acid Derivatives for Acute Myeloid Leukaemia. STM Journals. Accessed January 16, 2026. [Link]

-

Enthalpy-driven Stabilization of Transthyretin by AG10 Mimics a Naturally Occurring Genetic Variant That Protects from Transthyretin Amyloidosis. PMC - NIH. Accessed January 16, 2026. [Link]

-

Recent advances in sulfotransferase enzyme activity assays. PMC - NIH. Accessed January 16, 2026. [Link]

-

Inhibitory effects of various beverages on human recombinant sulfotransferase isoforms SULT1A1 and SULT1A3. PubMed. Accessed January 16, 2026. [Link]

-

Inhibition of SULT1A1 or SULT1E1 activity by representative... ResearchGate. Accessed January 16, 2026. [Link]

-

Inhibition of Human Sulfotransferases by Phthalate Monoesters. Frontiers. Accessed January 16, 2026. [Link]

-

Acoramidis produces near-complete TTR stabilization in blood samples from patients with variant transthyretin amyloidosis that is greater than that achieved with tafamidis. European Heart Journal. Accessed January 16, 2026. [Link]

-

Computational prediction of drug–target interactions using chemogenomic approaches: an empirical survey. Journal of Cheminformatics. Accessed January 16, 2026. [Link]

-

Transthyretin Kinetic Stabilizers for ATTR Amyloidosis. ResearchGate. Accessed January 16, 2026. [Link]

-

Recent Advances in In Silico Target Fishing. PMC - NIH. Accessed January 16, 2026. [Link]

-

Identification of Transthyretin Tetramer Kinetic Stabilizers That Are Capable of Inhibiting the Retinol-Dependent Retinol Binding Protein 4-Transthyretin Interaction: Potential Novel Therapeutics for Macular Degeneration, Transthyretin Amyloidosis, and Their Common Age-Related Comorbidities. PMC - PubMed Central. Accessed January 16, 2026. [Link]

-

Identifying novel drug targets with computational precision. ScienceDirect. Accessed January 16, 2026. [Link]

Sources

- 1. journals.physiology.org [journals.physiology.org]

- 2. Quantitative Kinome Profiling Services - CD Biosynsis [biosynsis.com]

- 4. Enthalpy-driven Stabilization of Transthyretin by AG10 Mimics a Naturally Occurring Genetic Variant That Protects from Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Inhibition of human phenol and estrogen sulfotransferase by certain non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmaron.com [pharmaron.com]

- 9. reactionbiology.com [reactionbiology.com]

- 10. A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advances in In Silico Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. personal.ntu.edu.sg [personal.ntu.edu.sg]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 16. High-throughput drug target discovery using a fully automated proteomics sample preparation platform - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]

- 18. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 20. iivs.org [iivs.org]

- 21. Blinded potency comparison of transthyretin kinetic stabilizers by subunit exchange in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Recent advances in sulfotransferase enzyme activity assays - PMC [pmc.ncbi.nlm.nih.gov]

- 23. EP0738107B1 - Inhibitors of fatty acid synthesis as antimicrobial agents - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis, Properties, and Applications of Fluorinated Biaryl and Diaryl Ether Benzoic Acids

A Senior Application Scientist's Perspective on 4-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid and its Analogs

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and potential applications of a specific fluorinated benzoic acid, 4-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid. Due to the limited publicly available information on this particular molecule, this guide expands its scope to include a detailed examination of a closely related and well-documented analog, 4-Fluoro-3-phenoxybenzoic acid. Furthermore, it delves into the broader significance of fluorinated benzoic acid scaffolds in modern drug discovery and materials science. Key synthetic methodologies, such as the Suzuki-Miyaura cross-coupling and Ullmann condensation, are discussed in detail, providing researchers with both theoretical understanding and practical protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated aromatic carboxylic acids in their work.

Introduction: The Enigmatic Case of 4-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid

The compound 4-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid (CAS No. 1261831-44-0) represents a unique molecular architecture, combining a fluorinated benzoic acid with a trifluoromethoxy-substituted phenyl ring. While this compound is commercially available from several chemical suppliers, a thorough review of scientific literature and patent databases reveals a notable absence of detailed information regarding its specific discovery, historical development, or reported biological activities. Its molecular structure, however, suggests its potential utility as a building block in medicinal chemistry and materials science, areas where fluorinated aromatics have gained considerable traction.

The strategic placement of fluorine and a trifluoromethoxy group can significantly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] The benzoic acid moiety provides a versatile handle for further chemical modifications, making it an attractive scaffold for the synthesis of more complex molecules.

Given the current scarcity of specific data on 4-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid, this guide will utilize the more extensively studied analog, 4-Fluoro-3-phenoxybenzoic acid, as a primary case study. This approach will allow for a detailed exploration of the synthesis, structural characteristics, and applications of a closely related diaryl ether, providing valuable insights that can be extrapolated to other similar fluorinated benzoic acid derivatives.

A Case Study: 4-Fluoro-3-phenoxybenzoic acid

4-Fluoro-3-phenoxybenzoic acid (CAS No. 77279-89-1) is a diaryl ether that has garnered scientific interest primarily due to its role as a metabolite of certain pyrethroid insecticides, such as cyfluthrin.[3][4] Its detection in biological samples is used as a biomarker for exposure to these pesticides.[5] Beyond its toxicological relevance, its structure and synthesis provide an excellent platform for understanding the chemistry of fluorinated diaryl ether benzoic acids.

Physicochemical and Structural Properties

The key physicochemical properties of 4-Fluoro-3-phenoxybenzoic acid are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₃H₉FO₃ |

| Molecular Weight | 232.21 g/mol |

| Appearance | White to light yellow solid |

| Melting Point | In the range of 56-59°C |

| IUPAC Name | 4-fluoro-3-phenoxybenzoic acid |

The crystal structure of 4-Fluoro-3-phenoxybenzoic acid reveals a dihedral angle of 82.1(1)° between the two benzene rings.[6] The crystal packing is primarily stabilized by the formation of carboxylic acid dimers through O—H···O hydrogen bonds, a common motif in the solid-state structure of carboxylic acids.[6] Additionally, weaker C—H···O and C—H···F interactions contribute to the formation of molecular sheets.[6]

Synthesis of 4-Fluoro-3-phenoxybenzoic acid and Related Diaryl Ethers

The synthesis of diaryl ethers like 4-Fluoro-3-phenoxybenzoic acid is classically achieved through the Ullmann condensation . This copper-catalyzed reaction involves the coupling of an aryl halide with a phenol in the presence of a base at elevated temperatures.[7][8]

A plausible synthetic route to 4-Fluoro-3-phenoxybenzoic acid via the Ullmann condensation is depicted below.

Caption: Generalized Ullmann condensation for the synthesis of 4-Fluoro-3-phenoxybenzoic acid.

Experimental Protocol: General Procedure for Ullmann Condensation

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aryl halide (e.g., a methyl ester of 4-fluoro-3-bromobenzoic acid) (1.0 eq.), the phenol (1.2 eq.), a copper(I) catalyst (e.g., Cu₂O, 10 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq.).

-

Solvent Addition: Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Reaction Execution: Heat the reaction mixture to a high temperature (typically 120-180 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate). Filter the mixture to remove insoluble inorganic salts. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

-

Hydrolysis (if necessary): If an ester was used as the starting material, the resulting ester product is then hydrolyzed to the carboxylic acid using standard procedures (e.g., treatment with LiOH or NaOH in a mixture of THF and water).

Synthesis of Biaryl Benzoic Acids: The Suzuki-Miyaura Cross-Coupling

For biaryl compounds like the target molecule 4-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid, the Suzuki-Miyaura cross-coupling reaction is a powerful and widely used synthetic method.[9][10] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl or vinyl boronic acid (or its ester) and an aryl or vinyl halide or triflate.[9]

A proposed synthetic route for 4-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid using the Suzuki-Miyaura coupling is outlined below.

Caption: Proposed Suzuki-Miyaura cross-coupling for the synthesis of the target molecule.

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

-

Reaction Setup: In a reaction vessel, combine the aryl halide (e.g., a methyl ester of 4-fluoro-3-bromobenzoic acid) (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., aqueous Na₂CO₃, 2.0 eq.).

-

Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane) and water.

-

Reaction Execution: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. Heat the mixture to reflux (typically 80-110 °C) and stir until the reaction is complete as monitored by TLC or HPLC.

-

Work-up and Purification: Cool the reaction to room temperature and separate the aqueous and organic layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is then purified by flash column chromatography.

-

Hydrolysis (if necessary): If an ester was used, perform a subsequent hydrolysis step to obtain the final carboxylic acid product.

The Significance of Fluorine in Drug Discovery

The introduction of fluorine atoms or fluorine-containing functional groups into organic molecules is a widely employed strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.[1][11] The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly impact a molecule's properties.[1]

Key Effects of Fluorination in Drug Design:

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to enzymatic oxidation by cytochrome P450 enzymes.[12] This can block metabolic hotspots in a drug molecule, leading to a longer half-life and improved bioavailability.[13]

-

Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, potentially increasing binding affinity and potency.[13]

-

Lipophilicity and Permeability: Strategic fluorination can modulate a molecule's lipophilicity, which is a critical parameter for membrane permeability and overall pharmacokinetic properties.[1][2] For instance, a trifluoromethyl group can increase lipophilicity, while a single fluorine atom has a more nuanced effect.

-

pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, which can influence a drug's ionization state, solubility, and ability to interact with its target.[14]

Caption: The multifaceted impact of fluorine substitution in drug discovery.

Conclusion and Future Perspectives

While the specific history and applications of 4-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid remain to be fully elucidated in the public domain, its molecular structure places it firmly within a class of compounds of significant interest to the pharmaceutical and materials science industries. The principles of its synthesis can be confidently inferred from established methodologies such as the Suzuki-Miyaura cross-coupling.

The detailed examination of its analog, 4-Fluoro-3-phenoxybenzoic acid, provides a valuable framework for understanding the synthesis and properties of such molecules. As our understanding of the nuanced effects of fluorination continues to grow, it is likely that novel fluorinated benzoic acid derivatives will continue to emerge as crucial building blocks for the next generation of therapeutics and advanced materials. Further research into the biological activity of 4-Fluoro-3-(3-trifluoromethoxyphenyl)benzoic acid is warranted to unlock its full potential.

References

- The Role of Fluorinated Benzoic Acids in Drug Discovery. (URL: )

- Suzuki, A. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. San Diego Mesa College. (URL: )

- Synthesis of biaryls 3 through Suzuki–Miyaura coupling between arylboronic acids 1 and aryl halides 2 in an aqueous mixture.

-